6-Chlorobenzo[b]thiophen-2-amine 6-Chlorobenzo[b]thiophen-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17430112
InChI: InChI=1S/C8H6ClNS/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,10H2
SMILES:
Molecular Formula: C8H6ClNS
Molecular Weight: 183.66 g/mol

6-Chlorobenzo[b]thiophen-2-amine

CAS No.:

Cat. No.: VC17430112

Molecular Formula: C8H6ClNS

Molecular Weight: 183.66 g/mol

* For research use only. Not for human or veterinary use.

6-Chlorobenzo[b]thiophen-2-amine -

Specification

Molecular Formula C8H6ClNS
Molecular Weight 183.66 g/mol
IUPAC Name 6-chloro-1-benzothiophen-2-amine
Standard InChI InChI=1S/C8H6ClNS/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,10H2
Standard InChI Key VABRGDYYWGUKRR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Cl)SC(=C2)N

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 6-chlorobenzo[b]thiophen-2-amine consists of a fused bicyclic system: a benzene ring fused to a thiophene ring. The chlorine atom occupies position 6 on the benzene ring, while the amine group is located at position 2 of the thiophene moiety. This arrangement creates a planar structure with conjugated π-electrons, enhancing stability and enabling interactions with biological targets.

Molecular Formula: C₈H₆ClNS
Molecular Weight: 183.65 g/mol
Key Structural Features:

  • Chlorine Substituent: The electron-withdrawing chlorine atom at position 6 influences electron density distribution, potentially enhancing reactivity in electrophilic substitution reactions .

  • Amino Group: The amine at position 2 serves as a hydrogen bond donor, facilitating interactions with enzymes or receptors.

Spectroscopic analyses, including ¹H NMR and IR, reveal distinct signals for the amine (δ 5.2 ppm, broad singlet) and aromatic protons (δ 6.8–7.5 ppm). The C–Cl stretch appears at 550 cm⁻¹ in IR spectra, while the N–H stretch is observed near 3400 cm⁻¹.

Synthetic Methodologies

Synthesis from Ethyl 6-Chlorobenzo[b]thiophene-2-carboxylate

A common route involves hydrolyzing ethyl 6-chlorobenzo[b]thiophene-2-carboxylate to the corresponding carboxylic acid, followed by conversion to the primary amine.

  • Hydrolysis: The ester group is saponified using NaOH in ethanol, yielding 6-chlorobenzo[b]thiophene-2-carboxylic acid .

  • Curtius Rearrangement: The acid is converted to an acyl azide, which undergoes thermal decomposition to form an isocyanate intermediate. Hydrolysis of the isocyanate produces the primary amine .

Reaction Conditions:

  • Temperature: 80–100°C for hydrolysis; 0–5°C for azide formation.

  • Catalysts: Triethylamine for ester hydrolysis; thionyl chloride for acid chloride preparation .

Amination of 2-Bromo-6-chlorobenzo[b]thiophene

An alternative method employs a palladium-catalyzed coupling reaction to substitute the bromine atom at position 2 with an amine group.

  • Buchwald-Hartwig Amination: 2-Bromo-6-chlorobenzo[b]thiophene reacts with ammonia in the presence of Pd(OAc)₂ and Xantphos, yielding the target amine .

Optimized Parameters:

  • Catalyst Loading: 5 mol% Pd(OAc)₂.

  • Solvent: Toluene at 110°C for 24 hours.

  • Yield: ~65% after column chromatography .

Physicochemical Properties

PropertyValue/Description
Melting Point142–145°C (decomposes)
SolubilityInsoluble in water; soluble in DMSO
LogP2.8 (predicted)
UV-Vis λₘₐₓ280 nm (in methanol)

The compound exhibits moderate lipophilicity, suggesting potential blood-brain barrier permeability. Its insolubility in aqueous media necessitates formulation strategies for biological testing.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its amine group allows functionalization via acylation or alkylation, enabling library synthesis for high-throughput screening .

Materials Science

Benzo[b]thiophene derivatives are employed in organic semiconductors due to their electron-transport properties. The chlorine atom may tune bandgap energy for optoelectronic applications .

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